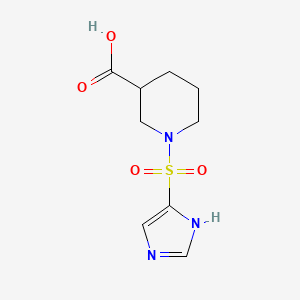

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazole derivatives can involve various functionalization reactions. For example, the paper titled "Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine" discusses the conversion of a pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with 2,3-diaminopyridine, which could be analogous to the synthesis of the sulfonyl piperidine derivative by introducing a sulfonyl chloride to a piperidine compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical reactivity and biological activity. The paper on "Imidazo[1,5-a]pyridine: a versatile architecture for stable N-heterocyclic carbenes" describes the synthesis of stable carbenes from imidazo[1,5-a]pyridin-3-ylidenes, which highlights the versatility of the imidazole ring when incorporated into different molecular frameworks .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. The synthesis and reactivity of imidazo[4,5-b]pyridine-1-carboxylic acid derivatives, as discussed in one of the papers, involve the formation of various functional groups such as amides, hydrazides, and nitriles, which could be relevant to understanding the reactivity of the sulfonyl piperidine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the paper on "Imidazo[1,2-a]pyridin-2-ylacetic acid and two pairs of isomorphous ML2(H2O)2 dihydrates" provides insights into the crystal structures, thermal stability, and magnetic properties of complexes formed by imidazo[1,2-a]pyridin-2-ylacetic acid, which can shed light on the potential properties of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Researchers have been exploring the synthesis and biological evaluation of compounds that incorporate the 1-(1H-imidazol-4-ylsulfonyl)piperidine moiety. These compounds are synthesized through various chemical reactions and then evaluated for their potential biological activities. For instance, Khalid et al. (2016) synthesized a series of compounds bearing the piperidin-1-ylsulfonyl moiety and evaluated them for butyrylcholinesterase (BChE) enzyme inhibition, demonstrating the compound's relevance in developing therapeutic agents against diseases associated with cholinesterase imbalance (Khalid et al., 2016).

Anticancer and Antimicrobial Studies

The compound's derivatives have been tested for their anticancer and antimicrobial properties. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and evaluated them for anticancer activity, finding that certain derivatives exhibited good activity against various cancer cell lines (Kumar et al., 2013). Moreover, Aziz‐ur‐Rehman et al. (2017) investigated the antibacterial properties of novel oxadiazole derivatives, indicating the potential of such compounds in addressing bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Advanced Material Synthesis

The versatility of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid extends to the synthesis of advanced materials. Ghorbani‐Choghamarani and Azadi (2015) described the preparation of Fe3O4 nanoparticles functionalized with PPCA, highlighting its use as a catalyst in the efficient synthesis of organic compounds, demonstrating the compound's utility in nanotechnology and material science (Ghorbani‐Choghamarani & Azadi, 2015).

Heterocyclic Chemistry

In the field of heterocyclic chemistry, compounds derived from this compound have been synthesized for the exploration of their chemical properties and potential pharmacological activities. Ishikawa et al. (2010) designed and synthesized piperidine derivatives as agonists for the human histamine H3 receptor, indicating the role of these compounds in developing new therapeutic agents (Ishikawa et al., 2010).

Propiedades

IUPAC Name |

1-(1H-imidazol-5-ylsulfonyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c13-9(14)7-2-1-3-12(5-7)17(15,16)8-4-10-6-11-8/h4,6-7H,1-3,5H2,(H,10,11)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXSXLGCRWLSBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CN=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392592 |

Source

|

| Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

899703-25-4 |

Source

|

| Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307472.png)

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)

![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)